Carabrol
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Overview
Description
Carabrol is a sesquiterpene lactone compound isolated from the plant Carpesium abrotanoides. This compound is known for its unique chemical structure and significant biological activities, including cytotoxic, antibacterial, and antifungal properties . This compound and its derivatives have garnered considerable interest in the field of natural product chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carabrol can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the cycloaddition of carabranolide moieties through a spirotetrahydrofuran ring . The synthesis typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Carpesium abrotanoides. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of this compound.
Chemical Reactions Analysis
Types of Reactions: Carabrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various this compound derivatives with modified lactone rings and different substituents at the C-4 position .
Scientific Research Applications
Carabrol has a wide range of scientific research applications, including:
Mechanism of Action
Carabrol exerts its effects through various molecular targets and pathways:
Cytotoxicity: this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antibacterial Activity: this compound inhibits bacterial growth by targeting bacterial cell walls and interfering with essential metabolic processes.
Antifungal Activity: this compound disrupts fungal cell membranes and inhibits spore germination, leading to fungal cell death.
Comparison with Similar Compounds
Carabrol is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Dithis compound A: A dimeric sesquiterpene lactone with a similar carbon skeleton but different biological activities.
Dicarabrone C: Another sesquiterpene lactone dimer with unique structural features and moderate cytotoxicity.
Dipulchellin A: A sesquiterpene lactone dimer with a different cycloaddition product and distinct biological properties.
This compound stands out due to its potent cytotoxic and antifungal activities, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(3aR,4aS,5S,5aR,6aR)-5-(3-hydroxybutyl)-5a-methyl-3-methylidene-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10-,11+,12+,13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXBBDFRVGBOQ-WQFFSLPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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